molecular formula C19H13FN4O2S B2451570 N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049419-77-3

N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2451570
CAS No.: 1049419-77-3
M. Wt: 380.4
InChI Key: JZMDAAHCCWOXJV-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S/c20-13-5-1-11(2-6-13)15-9-24-16(10-27-19(24)23-15)18(26)22-14-7-3-12(4-8-14)17(21)25/h1-10H,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMDAAHCCWOXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b]thiazole core.

    Introduction of the 4-carbamoylphenyl group: This step involves the reaction of the imidazo[2,1-b]thiazole core with a suitable reagent to introduce the 4-carbamoylphenyl group.

    Introduction of the 4-fluorophenyl group: This step involves the reaction of the intermediate compound with a suitable fluorinating agent to introduce the 4-fluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific proteins or enzymes, inhibiting their activity and leading to a therapeutic effect. Molecular docking and dynamics studies can provide insights into the binding pattern and stability of the protein-ligand complex.

Comparison with Similar Compounds

N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can be compared with other similar compounds, such as:

    Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have similar structures and biological activities.

    Imidazo[1,2-a]pyrimidines: These compounds have a different core structure but may have similar applications in medicinal chemistry.

    Imidazo[1,5-a]pyridines: These compounds are also used in the development of new drugs and materials.

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which may confer unique biological activities and therapeutic potential.

Biological Activity

N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings and characterizes its potential applications.

  • Molecular Formula : C19H13FN4O2S
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 1049450-52-3

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class may exert their biological effects through various mechanisms, including inhibition of key kinases involved in cancer progression. For instance, studies have shown that these compounds can inhibit focal adhesion kinase (FAK), which is often overexpressed in various cancers such as pancreatic cancer and mesothelioma .

Antitumor Activity

Numerous studies have explored the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound this compound has demonstrated significant antiproliferative activity against several cancer cell lines:

  • HeLa Cells : Exhibited significant antitumor activity with IC50 values indicating effective inhibition of cell proliferation.
  • MDA-MB-231 (Breast Cancer) : Induced apoptosis and cell cycle arrest at G0/G1 phase with an IC50 value of 1.65 μM .
Cell LineIC50 (µM)Mechanism of Action
HeLaNot specifiedInhibition of EGFR kinase
MDA-MB-2311.65Induction of apoptosis and cell cycle arrest
STO (Mesothelioma)0.59 - 2.81Inhibition of phospho-FAK

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that certain derivatives exhibit promising antibacterial and antifungal properties, although specific data on this compound remains limited.

Case Studies

Case Study 1: Inhibition of FAK in Mesothelioma
A study evaluated the effects of various imidazo[2,1-b][1,3]thiazole derivatives on mesothelioma cells. The results indicated that compounds similar to this compound significantly inhibited FAK phosphorylation and reduced cell migration and proliferation in vitro .

Case Study 2: Combination Therapy with Gemcitabine
Another investigation highlighted the potential of combining imidazo[2,1-b][1,3]thiazole compounds with gemcitabine for enhanced therapeutic efficacy against pancreatic cancer. The synergistic effect was attributed to increased expression of human equilibrative nucleoside transporter-1 (hENT-1), facilitating gemcitabine uptake into cancer cells .

Q & A

Q. What are the optimal synthetic routes for N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis involves constructing the imidazo[2,1-b]thiazole core followed by functionalization. Key steps include cyclization of precursors (e.g., thiazole and imidazole derivatives) under controlled conditions (pH, temperature) and coupling reactions using catalysts like palladium or copper salts. For example, intermediates may be synthesized via reflux in ethanol or DMF, with purification via column chromatography or recrystallization . Optimization requires monitoring reaction kinetics and adjusting solvent polarity to improve yields (typically 60-80%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation employs nuclear magnetic resonance (NMR) for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for 3D conformation. Computational tools like Gaussian or SHELX refine crystallographic data to resolve bond angles and torsional strain . For example, the carboxamide group’s planarity can be confirmed via NOESY NMR correlations .

Q. What preliminary biological assays are recommended to assess its anticancer potential?

Begin with in vitro cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Follow-up studies include apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry). Enzymatic inhibition assays (e.g., kinase profiling) identify mechanistic targets, while molecular docking predicts binding affinities to proteins like EGFR or Bcl-2 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?

SAR studies focus on substituent effects:

  • 4-Fluorophenyl group : Enhances lipophilicity and target affinity via halogen bonding .
  • Carbamoylphenyl moiety : Improves solubility and bioavailability by increasing hydrogen-bonding capacity .
    Systematic modifications (e.g., replacing fluorine with chlorine or methoxy groups) coupled with QSAR modeling quantify contributions of substituents to activity .

Q. What computational strategies resolve contradictions in binding mode predictions across different studies?

Conflicting docking results (e.g., binding to ATP vs. allosteric kinase sites) are resolved by:

  • Molecular dynamics simulations : Assess binding stability over 100+ ns trajectories.
  • Free-energy perturbation (FEP) : Compare ΔG values for competing binding poses.
  • Consensus docking : Combine results from AutoDock, Glide, and MOE to identify consensus binding sites .

Q. How can pharmacokinetic limitations (e.g., low solubility) be addressed experimentally?

  • Salt formation : Co-crystallization with succinic acid improves aqueous solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability.
  • Prodrug design : Introduce hydrolyzable esters at the carboxamide group to increase membrane permeability .

Q. What methodologies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target protein stabilization upon compound binding.
  • RNA interference (siRNA) : Knock down putative targets (e.g., PI3K) to assess loss of compound efficacy.
  • Western blotting : Monitor downstream signaling proteins (e.g., p-Akt, caspase-3) .

Q. How should researchers interpret discrepancies in cytotoxicity data across cell lines?

Variability may arise from differences in:

  • Membrane transporter expression : Use ABCB1 inhibitors (e.g., verapamil) to rule out efflux effects.
  • Metabolic activation : Conduct assays in hepatocyte co-cultures to assess prodrug conversion.
  • Genetic profiling : Correlate IC₅₀ with mutational status (e.g., EGFR mutations) via CRISPR screens .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis MethodPurity (HPLC)Key Spectral Data (NMR)
Imidazo-thiazole coreReflux in EtOH, 72h95%δ 7.45 (d, J=8.5 Hz, 2H, Ar-H)
Carboxamide derivativePd-catalyzed coupling98%HRMS: m/z 494.0848 (calc), 494.0842 (obs)

Q. Table 2. Comparative Cytotoxicity of Structural Analogues

CompoundIC₅₀ (MCF-7, μM)Target Kinase (Kd, nM)Solubility (mg/mL)
Parent compound1.2EGFR (12.5)0.15
4-Chloro analogue0.8Bcl-2 (8.3)0.09
Methoxy derivative2.5PI3K (25.6)0.35

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